6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 16232-40-9
VCID: VC21331883
InChI: InChI=1S/C10H12N2O/c1-3-4-8-5-7(2)12-10(13)9(8)6-11/h5H,3-4H2,1-2H3,(H,12,13)
SMILES: CCCC1=C(C(=O)NC(=C1)C)C#N
Molecular Formula: C10H12N2O
Molecular Weight: 176.21 g/mol

6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile

CAS No.: 16232-40-9

Cat. No.: VC21331883

Molecular Formula: C10H12N2O

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile - 16232-40-9

Specification

CAS No. 16232-40-9
Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
IUPAC Name 6-methyl-2-oxo-4-propyl-1H-pyridine-3-carbonitrile
Standard InChI InChI=1S/C10H12N2O/c1-3-4-8-5-7(2)12-10(13)9(8)6-11/h5H,3-4H2,1-2H3,(H,12,13)
Standard InChI Key XXEAVIQHEGQVSD-UHFFFAOYSA-N
SMILES CCCC1=C(C(=O)NC(=C1)C)C#N
Canonical SMILES CCCC1=C(C(=O)NC(=C1)C)C#N

Introduction

Chemical Structure and Identification

Molecular Identity and Classification

6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile belongs to the broader family of substituted pyridones, which are heterocyclic compounds characterized by a pyridine ring with a carbonyl group at the second position. This particular derivative features three key substituents: a methyl group at position 6, a propyl chain at position 4, and a carbonitrile (cyano) group at position 3. The compound has been cataloged in chemical databases with multiple identifiers that facilitate its systematic classification and research tracking.

The compound is registered in PubChem with the CID 15641801 and has been documented since February 12, 2007, with updates as recent as March 8, 2025 . Its systematic IUPAC name is 6-methyl-2-oxo-4-propyl-1H-pyridine-3-carbonitrile, though it is also known by several synonyms including its CAS number 16232-40-9 .

Structural Representation and Molecular Formula

The molecular formula of the compound is C₁₀H₁₂N₂O, indicating it contains ten carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom . Its molecular weight is calculated at 176.21 g/mol . The structural backbone consists of a dihydropyridine ring with specific functional groups arranged in a precise configuration that determines its chemical behavior and potential applications.

The following table summarizes the key structural identifiers for 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile:

Structural IdentifierValue
Molecular FormulaC₁₀H₁₂N₂O
Molecular Weight176.21 g/mol
InChIInChI=1S/C10H12N2O/c1-3-4-8-5-7(2)12-10(13)9(8)6-11/h5H,3-4H2,1-2H3,(H,12,13)
InChIKeyXXEAVIQHEGQVSD-UHFFFAOYSA-N
SMILESCCCC1=C(C(=O)NC(=C1)C)C#N

The structural arrangement features a pyridine ring with a carbonyl group at position 2, creating the 2-oxo or 2-pyridone structure. The propyl chain (CCCC) at position 4 adds lipophilicity to the molecule, while the nitrile group at position 3 introduces a highly polar functional group. The methyl substituent at position 6 completes the structure, influencing both steric and electronic properties of the molecule .

Structural Comparison with Related Compounds

Comparison with Phenyl-Substituted Analogues

To better understand the distinctive features of 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile, it is informative to compare it with structurally related compounds, particularly those where the propyl group is replaced by a phenyl substituent. One such compound is 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile, which shares the same core structure but differs in the nature of the substituent at position 4 .

The following table compares key characteristics of these related compounds:

Feature6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile
Molecular FormulaC₁₀H₁₂N₂OC₁₃H₁₀N₂O
Molecular Weight176.21 g/mol210.23 g/mol
Position 4 SubstituentPropyl (aliphatic)Phenyl (aromatic)
PubChem CID15641801233409
CAS Number16232-40-916232-41-0

The replacement of the propyl group with a phenyl ring would significantly alter the compound's physical properties, reactivity, and potential biological activities. The phenyl group introduces aromaticity and rigidity at position 4, whereas the propyl chain provides flexibility and increased lipophilicity. These structural differences would influence various properties, including solubility, melting point, and interaction with biological targets.

Variations in Alkyl Chain Length

Another important structural variation is the length of the alkyl chain at position 4. The propyl group in 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile contains three carbon atoms, providing a specific degree of lipophilicity and steric bulk. Compounds with shorter chains (methyl or ethyl) or longer chains would exhibit different physical and potentially biological properties.

The importance of alkyl chain length is evident from studies on related 2-pyridone derivatives, where variations in alkyl substituents have been shown to influence properties such as melting point, solubility, and bioactivity. The three-carbon propyl chain in our target compound represents a specific point in this continuum of possible alkyl chain lengths, potentially optimized for certain applications or properties.

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